2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid

Lipophilicity Drug-likeness Physicochemical Property

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 1217862-30-0) is a chirally active pyrazole carboxylic acid with a distinct alpha-substituted propanoic acid moiety. Its moderate lipophilicity (logP 1.29) and conformational flexibility (7 rotatable bonds) differentiate it from 3-substituted or acetic acid analogs, making it invaluable for SAR studies probing target binding, permeability, and metabolic stability. Researchers requiring a high-purity (≥98%), well-characterized reference standard for anti-inflammatory lead optimization or molecular docking simulations should procure this specific compound rather than functionally non-equivalent isomers.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1217862-30-0
Cat. No. B1452065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
CAS1217862-30-0
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)C(C)C(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-5-6(2)10-11(7(5)3)8(4)9(12)13/h8H,1-4H3,(H,12,13)
InChIKeyBKVPPWKQOYJYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1217862-30-0): Procurement-Relevant Physicochemical Baseline and Supplier Data


2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 1217862-30-0) is a pyrazole carboxylic acid derivative with the molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol . It is commercially available as a research chemical with reported purity levels of 97-98% from multiple suppliers . The compound contains a single asymmetric atom, indicating chirality, and has a calculated logP of 0.72-1.29, suggesting moderate lipophilicity . This compound belongs to the broader class of tri-substituted pyrazole propionic acids, which have been investigated for anti-inflammatory and antimicrobial properties in academic research [1].

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic Acid: Why Close Analogs Cannot Be Interchanged Without Data Verification


Within the class of trimethylpyrazole propanoic acids, structural isomers differing only in the attachment position of the propanoic acid moiety to the pyrazole ring (e.g., 1-position N-substituted versus 4-position C-substituted) or in the length of the alkyl linker (e.g., acetic acid versus propanoic acid) are not functionally equivalent. These subtle modifications alter key molecular descriptors such as calculated logP , the number of rotatable bonds , and hydrogen bonding capacity, which directly influence solubility, permeability, and target binding. Consequently, substituting one analog for another without supporting quantitative data for the specific compound of interest introduces uncontrolled experimental variability and can invalidate SAR studies or lead to unexpected biological outcomes [1]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1217862-30-0) Versus Key Analogs


LogP Comparison: 2-Substituted Propanoic Acid vs. 3-Substituted Propanoic Acid Analog

The target compound, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, exhibits a higher calculated lipophilicity compared to its structural analog, 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 890593-69-8). Specifically, the target compound has a calculated logP of 1.29 (ALogP) , whereas the 3-substituted analog has a lower calculated logP of 0.71 . This difference in logP is attributable to the distinct connectivity of the propanoic acid group to the pyrazole core.

Lipophilicity Drug-likeness Physicochemical Property

Rotatable Bond Count: Impact on Conformational Flexibility and Target Binding

The number of rotatable bonds is a critical determinant of molecular flexibility and entropic cost upon binding. The target compound, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, possesses 7 rotatable bonds , which is notably higher than the 3 rotatable bonds calculated for its 3-substituted analog, 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 890593-69-8) . This substantial difference arises from the alpha-substitution on the propanoic acid side chain.

Molecular Flexibility Structure-Activity Relationship Drug Design

Aqueous Solubility: A Procurable Parameter for Assay Design

Aqueous solubility is a fundamental parameter for experimental reproducibility. The target compound, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, has a reported aqueous solubility of 38 mg/mL . At pH 7.4, the aqueous solubility is reported as 1 mg/mL , indicating a significant pH-dependent solubility profile. While no directly comparable data for a specific analog is available under identical conditions, this property is crucial for assay development and can serve as a procurement criterion for ensuring compound suitability for aqueous biological assays.

Solubility Assay Development Formulation

Target Applications for 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic Acid Based on Validated Evidence


Structure-Activity Relationship (SAR) Studies on Pyrazole-Based Scaffolds

The distinct lipophilicity (logP = 1.29) and conformational flexibility (7 rotatable bonds) of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, relative to its 3-substituted analog , make it a valuable tool in SAR campaigns. The compound can be used to probe the effect of alpha-substitution on the propanoic acid moiety on target binding, permeability, and metabolic stability . Its reported aqueous solubility (38 mg/mL) is a practical consideration for in vitro assay design .

Anti-inflammatory Drug Discovery Research

As a member of the tri-substituted pyrazole propionic acid class, compounds structurally related to 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid have demonstrated anti-inflammatory activity in in vitro models [1]. The target compound can serve as a starting point or reference standard for the synthesis and evaluation of novel anti-inflammatory agents, leveraging its established physicochemical profile .

Molecular Docking and Computational Chemistry Studies

The well-defined structure and calculated physicochemical parameters of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid (e.g., logP, rotatable bonds) render it suitable for computational modeling studies. It can be used as a ligand in molecular docking simulations to validate binding hypotheses for pyrazole-containing inhibitors, as demonstrated for related tri-substituted pyrazole derivatives [2].

Technical Documentation Hub

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